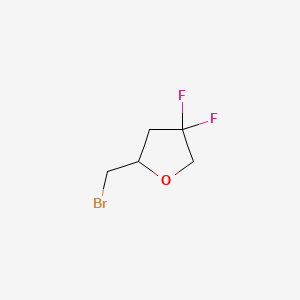
2-(Bromomethyl)-4,4-difluorotetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4,4-difluorotetrahydrofuran is an organofluorine compound that features a tetrahydrofuran ring substituted with bromomethyl and difluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,4-difluorotetrahydrofuran can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, such as 4,4-difluorotetrahydrofuran, using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is typically carried out in a solvent like dichloromethane or acetone under controlled temperature and light conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the bromination reaction can be conducted in a flow reactor where the reactants are continuously mixed and reacted under optimal conditions . This method allows for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-4,4-difluorotetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: Products include methyl-substituted tetrahydrofurans.
科学的研究の応用
2-(Bromomethyl)-4,4-difluorotetrahydrofuran has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds with antifungal, antibacterial, or anticancer properties.
Materials Science: Utilized in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 2-(Bromomethyl)-4,4-difluorotetrahydrofuran depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds . The presence of fluorine atoms can influence the reactivity and stability of the compound by altering electron density and steric effects .
類似化合物との比較
Similar Compounds
Uniqueness
2-(Bromomethyl)-4,4-difluorotetrahydrofuran is unique due to the presence of both bromomethyl and difluoromethyl groups on the tetrahydrofuran ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that lack fluorine atoms or have different substituents .
特性
分子式 |
C5H7BrF2O |
|---|---|
分子量 |
201.01 g/mol |
IUPAC名 |
2-(bromomethyl)-4,4-difluorooxolane |
InChI |
InChI=1S/C5H7BrF2O/c6-2-4-1-5(7,8)3-9-4/h4H,1-3H2 |
InChIキー |
FYYKEKKQIJEVFG-UHFFFAOYSA-N |
正規SMILES |
C1C(OCC1(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


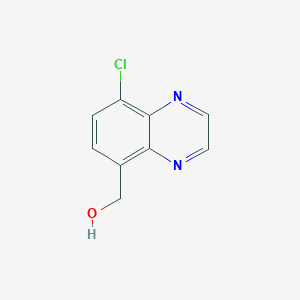
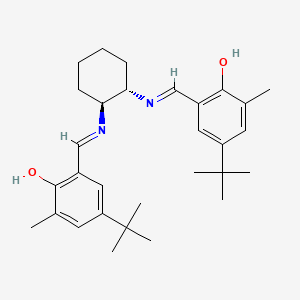
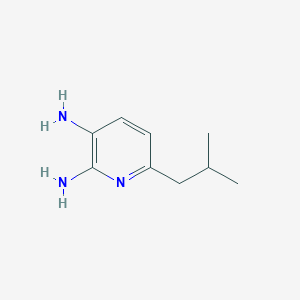
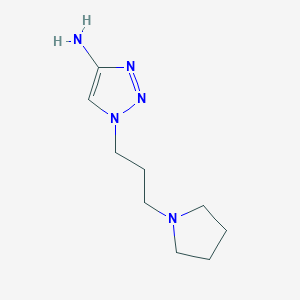
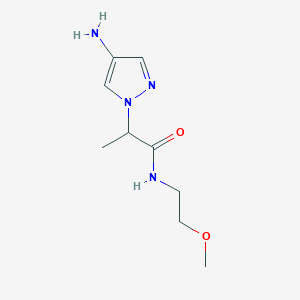
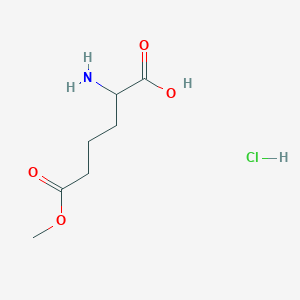
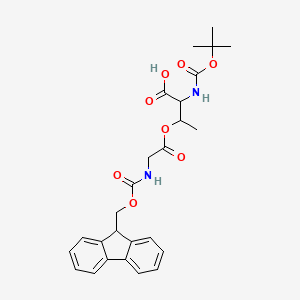
![1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
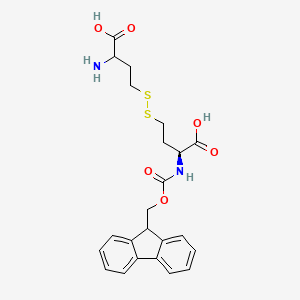
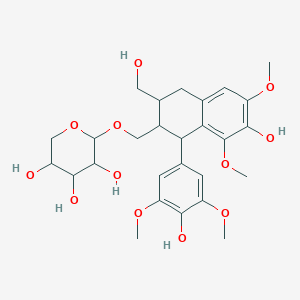

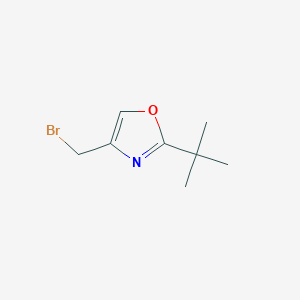
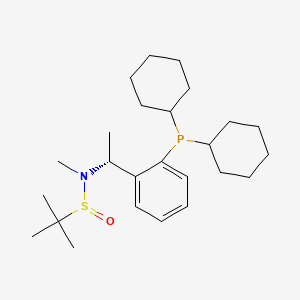
![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)
